1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one
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Overview
Description
1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the azetidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives. Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are coupled with boronic acids to produce functionalized azetidines .
Chemical Reactions Analysis
1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups attached to the ring.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications in treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and -9, leading to programmed cell death.
Comparison with Similar Compounds
1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one can be compared with other azetidine derivatives, such as:
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone: This compound also contains an azetidine ring and a sulfanyl group but differs in its substitution pattern, leading to different biological activities.
Azetidin-2-ones:
3-(Pyrazol-1-yl)azetidine derivatives: These compounds exhibit unique chemical properties due to the presence of both azetidine and pyrazole rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azetidin-1-yl)-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-10-6-3-7(9)8-4-2-5-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDRUZHNOWHRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849273-82-0 |
Source
|
Record name | 1-(azetidin-1-yl)-3-(methylsulfanyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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